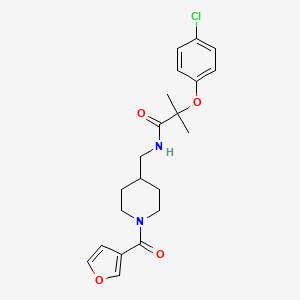

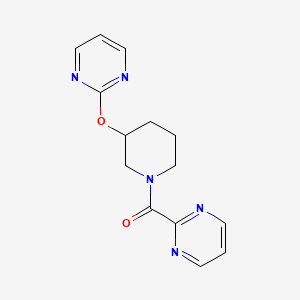

![molecular formula C10H17NO4 B2916713 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid CAS No. 1781968-79-3](/img/structure/B2916713.png)

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid” is a chemical compound with the CAS Number: 1781968-79-3 . It has a molecular weight of 215.25 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid” are not available, it’s worth noting that the BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.186±0.06 g/cm3 and a predicted boiling point of 341.6±15.0 °C . It is solid in physical form .Applications De Recherche Scientifique

Synthesis and Electrophilic Building Blocks

The synthesis of novel electrophilic building blocks from cyclic acetals, including those derived from α-amino and α- or β-hydroxy acids, has been demonstrated. 2-(tert-Butyl)dioxolanones and related compounds obtained by acetalization were treated with N-bromosuccinimide to produce electrophilic agents capable of further transformation into chiral derivatives of pyruvic acid and other compounds, highlighting the role of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid derivatives in synthesizing enantiomerically pure compounds (Zimmermann & Seebach, 1987).

Peptide Backbone Modification

The chemical versatility of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid derivatives facilitates the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows for the efficient modification of peptide backbones, producing peptides with improved properties. This approach has been shown to be superior to existing methods of peptide modification, offering a new pathway for the development of therapeutic peptides (Matt & Seebach, 1998).

Modular Synthesis of Azetidines

The strain-release-driven homologation of boronic esters presents a novel method for the modular synthesis of azetidines. By exploiting the high ring strain of azabicyclo[1.1.0]butane, a straightforward pathway to azetidinyl boronic esters is achieved, which are valuable in medicinal chemistry due to their application in the synthesis of pharmaceuticals like cobimetinib (Fawcett et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLPFPLPMZEOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)

![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)

![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)